1-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide
Description
1-(3-Chloro-4-methylphenyl)-N-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide is a triazole-based carboxamide derivative featuring a 3-chloro-4-methylphenyl group at the 1-position of the triazole ring and a 2-methoxyphenyl substituent on the carboxamide nitrogen. Triazole carboxamides are widely studied for their versatility in medicinal chemistry, often serving as enzyme inhibitors or receptor modulators due to their hydrogen-bonding capabilities and metabolic stability .
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c1-11-8-9-13(10-14(11)19)23-12(2)17(21-22-23)18(24)20-15-6-4-5-7-16(15)25-3/h4-10H,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFULUHEAGOSKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3OC)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
1-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, antifungal, and anticancer properties.
Agriculture: It is investigated for its potential use as a pesticide or herbicide due to its ability to inhibit certain biological pathways in pests and weeds.
Materials Science: The compound is explored for its use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound can inhibit or activate these targets, leading to its observed biological effects. For example, in medicinal applications, it may inhibit the growth of cancer cells by interfering with their metabolic processes.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, molecular properties, and synthesis strategies.
Structural Analogs and Substituent Effects
Key Observations :
- Triazole vs. Isoxazole-containing analogs () introduce additional electronegativity, which may influence binding interactions .
- Substituent Impact: The 2-methoxyphenyl group in the target compound and analog 5f () enhances solubility via methoxy’s hydrophilic character.
Physicochemical Properties
- Melting Points : Triazole/pyrazole carboxamides (e.g., 3a, 5f) exhibit melting points between 133–174°C, suggesting moderate crystalline stability. The target compound’s melting point is unreported but likely falls within this range .
- Molecular Weight : The target compound’s molecular weight is expected to exceed 300 Da, aligning with analogs like 3a (402.83 Da) and 5f (388.43 Da) .
Hydrogen Bonding and Crystallography
- Triazole carboxamides form robust hydrogen-bonding networks via the carboxamide NH and triazole N atoms, as seen in pyrazole derivatives (). Crystallographic validation using SHELX software () is common for such structures, ensuring accurate conformational analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
